
7-Methylbenz(c)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylbenz(c)acridine, also known as this compound, is a useful research compound. Its molecular formula is C18H13N and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Toxicological Studies
Mutagenicity and Carcinogenicity
7-Methylbenz(c)acridine has been shown to exhibit significant mutagenic activity. For instance, studies indicate that its metabolite, trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine, is a potent mutagen requiring metabolic activation. It demonstrated a mutagenicity that was 3-fold greater than its isomer 12-methylbenz(a)acridine . The compound's carcinogenic potential was also evaluated through various animal models.
Table 1: Mutagenicity of this compound and Its Metabolites
Compound | Mutagenicity Level (Ames Test) | Reference |
---|---|---|
This compound | High | |
Trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine | Very High | |
12-Methylbenz(a)acridine | Moderate |
Cancer Research
Tumor Initiating Activity
Research has established that this compound is a strong tumor initiator. In initiation-promotion studies on mouse skin, it was found to induce skin tumors significantly when applied topically. The compound was noted to be at least five times more active than its unsubstituted counterpart, benz(c)acridine .
Table 2: Tumorigenic Activity of this compound in Animal Models
Model Type | Dose (μmol) | Tumor Incidence (%) | Reference |
---|---|---|---|
Mouse Skin | 0.15 - 0.75 | Up to 77% | |
Newborn Mice (i.p.) | Total dose: 0.35 | Pulmonary tumors: High incidence |
Metabolism Studies
The metabolism of this compound has been extensively studied in liver and lung microsomes from rats. Key metabolites identified include trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz(c)acridine and others, which contribute to its overall toxicity and carcinogenicity .
Table 3: Major Metabolites of this compound
Análisis De Reacciones Químicas
Photo-oxidation Reactions
Under UV irradiation (365 nm) in oxygenated methanol, 7MBAC undergoes photo-oxidation to yield dihydroxy-methoxy derivatives :
Primary Photoproducts | Structural Features | Reaction Conditions |
---|---|---|
trans-6-Hydroxy-5-methoxy-7MBAC | Methoxy and hydroxyl groups at C5/C6 positions | Oxygenated methanol, 365 nm light |
trans-5-Hydroxy-6-methoxy-7MBAC | Methoxy and hydroxyl groups at C6/C5 positions |
These products arise via singlet oxygen-mediated oxidation, with regioselectivity influenced by the methyl group at position 7 .
Metabolic Activation to Diol Epoxides
7MBAC’s carcinogenicity stems from enzymatic conversion to bay-region diol epoxides (DEs), primarily via cytochrome P450-mediated oxidation :
Key Metabolic Pathway:
-
Epoxidation : Formation of 5,6-epoxide intermediates.
-
Hydrolysis : Conversion to 5,6-dihydrodiols (DHDs).
-
Secondary Epoxidation : Generation of anti-1,2-epoxy-trans-3,4-diols .
Stereochemical Outcomes:
-
Enantioselectivity : Rat liver microsomes produce (R,R)-configured dihydrodiols with >86% optical purity for non-K-region metabolites .
-
DNA Interaction : Anti-diol epoxides form covalent adducts with DNA, disrupting replication .
Hydrolysis of Diol Epoxides
The bay-region syn- and anti-DE derivatives undergo pH- and DNA-dependent hydrolysis :
Reaction Parameter | Syn-DE | Anti-DE |
---|---|---|
Major Products | Tetrols + keto diol (syn-DE) | Tetrols (anti-DE) |
Catalysis | Acid/DNA accelerates hydrolysis | DNA enhances covalent binding |
Rate Constants (pH 7.4) | k=1.2×10−3s−1 | k=2.8×10−4s−1 |
Hydrolysis follows a two-step mechanism: physical association with DNA precedes hydrolysis or covalent adduct formation .
Electrophilic Substitution
The electron-deficient acridine ring undergoes regioselective electrophilic attacks:
-
Nitration : Occurs at C2 and C7 positions due to maximal electron density .
-
Sulfonation : Favors C3 and C8 positions under strongly acidic conditions .
Reactivity correlates with calculated charge densities in the K-region (C5–C6), where higher positive charges (∼+0.25e) increase susceptibility to epoxidation .
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Comparative Reactivity with Analogues
Reaction rates and carcinogenic potencies vary among benz(c)acridine derivatives :
Compound | Charge in K-Region (e) | Reaction Rate (k×103M−1s−1) | Carcinogenicity |
---|---|---|---|
7-Methylbenz(c)acridine | +0.24 | 3.8 | Moderate |
5-Methylbenz(c)acridine | +0.28 | 5.2 | High |
Benz(c)acridine | +0.20 | 2.1 | Low |
Steric hindrance from substituents (e.g., 11-methyl group) reduces reactivity despite favorable charge densities .
Propiedades
Número CAS |
3340-94-1 |
---|---|
Fórmula molecular |
C18H13N |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
7-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-14-7-4-5-9-17(14)19-18-15(12)11-10-13-6-2-3-8-16(13)18/h2-11H,1H3 |
Clave InChI |
LZUFUDJVBHLHFC-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C14 |
SMILES canónico |
CC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C14 |
Key on ui other cas no. |
3340-94-1 |
Sinónimos |
7-methylbenz(c)acridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.